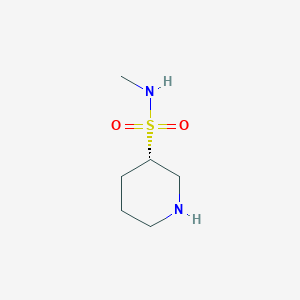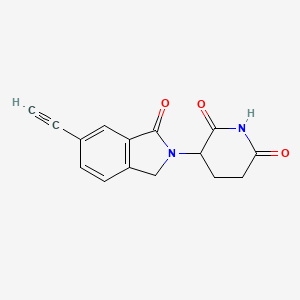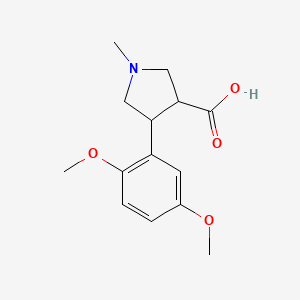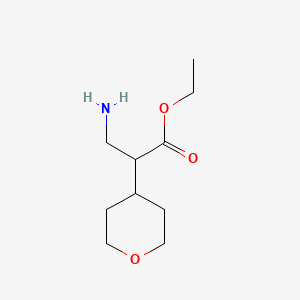
Ethyl 3-amino-2-(oxan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-(oxan-4-yl)propanoate is an organic compound with the molecular formula C10H19NO3. It is a versatile molecule used in various chemical and pharmaceutical applications. The compound features an amino group, an ester functional group, and a tetrahydropyran ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(oxan-4-yl)propanoate typically involves the reaction of ethyl acrylate with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as trifluoromethanesulfonic acid, and anhydrous ethanol as the solvent. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours . After the reaction, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-2-(oxan-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-(oxan-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-2-(oxan-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-(oxan-2-yl)propanoate: Similar structure but with a different position of the oxan ring.
Ethyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure with a tetrahydropyran ring instead of an oxan ring.
Uniqueness
Ethyl 3-amino-2-(oxan-4-yl)propanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-7,11H2,1H3 |
Clave InChI |
QPNQBGCMEVCVDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
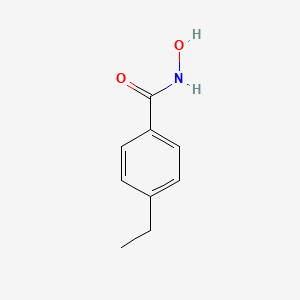

![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)

![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
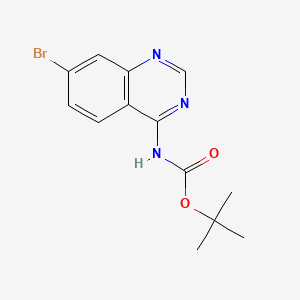
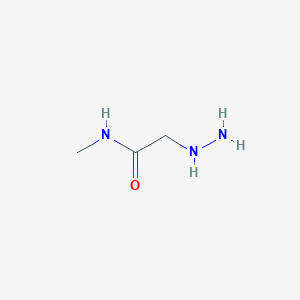
![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
